![molecular formula C9H12N2O3 B1485225 ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate CAS No. 2097976-75-3](/img/structure/B1485225.png)
ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, also known as ethyl 3-formylpyrazole-1-propanoate (EFPP), is an organic compound that is found in various plant species. It is a naturally occurring compound with a molecular formula of C8H10N2O2. EFPP has been studied for its potential medicinal applications, and it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Unsymmetrically Substituted Systems
This compound can be used in the regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles, which are of interest as ligands for the estrogen receptor .
Anti-hyperglycemic Activity
A series of compounds including the pyrazole moiety have been synthesized and evaluated for their in vivo anti-hyperglycemic activity. One such compound demonstrated significant blood glucose lowering activity .
Antimicrobial Activity
Derivatives of pyrazole have been synthesized and shown activity against a range of Gram-positive and Gram-negative bacteria, indicating potential use in antimicrobial treatments .
Antibacterial Membrane Targeting
Compounds with a pyrazole structure could be key in developing antibiotics that target bacterial membranes, a promising approach to overcome bacterial resistance .
Synthesis Strategies
The pyrazole nucleus, part of the compound’s structure, can be synthesized using various strategies such as multicomponent approach and dipolar cycloadditions, highlighting its versatility in chemical synthesis .
Aldo-X Bifunctional Building Block
Ethyl 4-formyl-1H-pyrazole-3-carboxylate serves as a potential Aldo-X bifunctional building block (AXB3), which may be explored for generating complex pyrazole-based molecular frameworks .
properties
IUPAC Name |
ethyl 3-(4-formylpyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)3-4-11-6-8(7-12)5-10-11/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKJPOVXEGWRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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